
Eicosenylsuccinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosenylsuccinic anhydride is an organic compound with the molecular formula C24H42O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an eicosenyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Eicosenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with eicosene. The reaction typically involves the use of a catalyst to facilitate the addition of the eicosenyl group to the succinic anhydride. Common catalysts used in this process include Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The product is then purified through distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Eicosenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form eicosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.
Amidation: Involves the use of amines and may require a dehydrating agent to drive the reaction to completion.
Major Products Formed
Hydrolysis: Eicosenylsuccinic acid.
Esterification: Eicosenylsuccinic esters.
Amidation: Eicosenylsuccinic amides.
科学的研究の応用
Eicosenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the eicosenyl group into various molecules.
Biology: Studied for its potential use in modifying biomolecules to alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of eicosenylsuccinic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to modify other molecules by forming new covalent bonds, thereby altering their chemical and physical properties.
類似化合物との比較
Similar Compounds
Succinic anhydride: The parent compound, which lacks the eicosenyl group.
Maleic anhydride: Another anhydride with a similar structure but different reactivity due to the presence of a double bond.
Octenylsuccinic anhydride: Similar in structure but with an octenyl group instead of an eicosenyl group.
Uniqueness
Eicosenylsuccinic anhydride is unique due to the presence of the long eicosenyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants.
特性
CAS番号 |
53520-67-5 |
|---|---|
分子式 |
C24H42O3 |
分子量 |
378.6 g/mol |
IUPAC名 |
3-icos-19-enyloxolane-2,5-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2 |
InChIキー |
GQNPFQQRWMSYAC-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


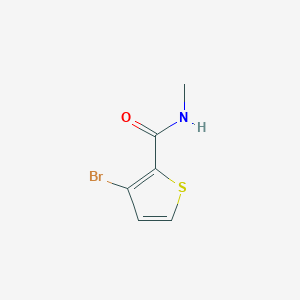
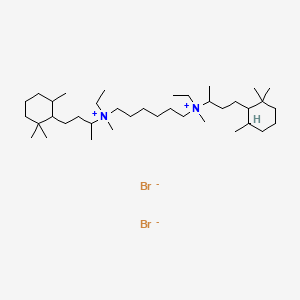
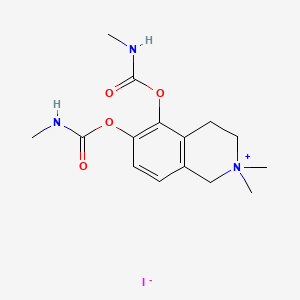
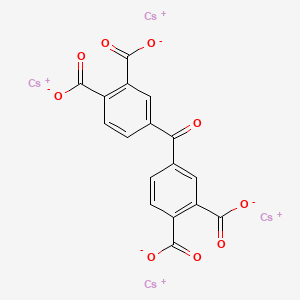
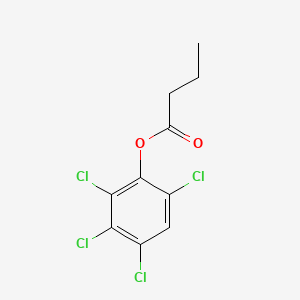
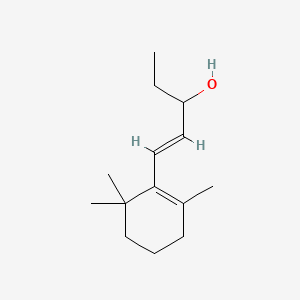
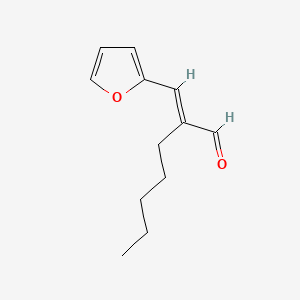
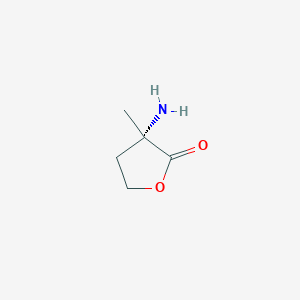
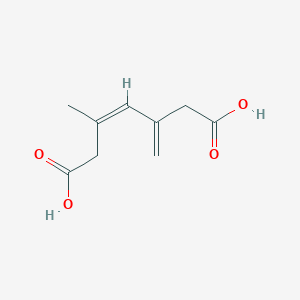
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
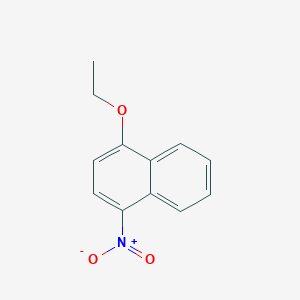
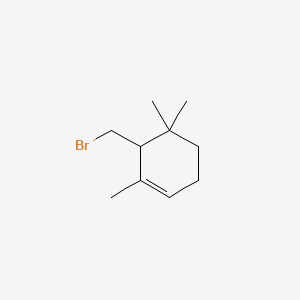

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
